molecular formula C15H21NO2 B15369578 1-(4-Phenoxybutyl)piperidin-4-one

1-(4-Phenoxybutyl)piperidin-4-one

Cat. No.: B15369578
M. Wt: 247.33 g/mol
InChI Key: BEXIBRLVUFVWRD-UHFFFAOYSA-N
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Description

1-(4-Phenoxybutyl)piperidin-4-one is a piperidin-4-one derivative characterized by a phenoxybutyl substituent at the nitrogen atom of the piperidine ring.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(4-phenoxybutyl)piperidin-4-one

InChI

InChI=1S/C15H21NO2/c17-14-8-11-16(12-9-14)10-4-5-13-18-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-13H2

InChI Key

BEXIBRLVUFVWRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-one Derivatives

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Reference
1-(4-Phenoxybutyl)piperidin-4-one 4-Phenoxybutyl Not reported Not explicitly reported
IL5 (Pyridinium bromide analog) 4-Phenoxybutyl, dimethylamino pyridinium ~316 (calculated) Antibacterial (MIC = 1 mg/mL)
1-(3-Chloropropyl)-3,5-bis(4-methoxybenzylidene)piperidin-4-one 3-Chloropropyl, bis(benzylidene) ~452 (calculated) Dengue NS2B/NS3 protease inhibitor (IC₅₀ = 12.3 µM)
1-(4-Bromobenzoyl)piperidin-4-one 4-Bromobenzoyl Not reported Pharmaceutical intermediate
1-(3-Thiophen-3-yl-benzoyl)piperidin-4-one 3-Thiophen-3-yl-benzoyl Not reported Antituberculosis agent candidate

Key Findings:

  • Antibacterial Activity: The pyridinium salt IL5, which shares the 4-phenoxybutyl group, exhibits potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus racemosum at 1 mg/mL . This suggests that the phenoxybutyl moiety enhances membrane interaction or solubility.
  • Antiviral Potential: Chloropropyl-substituted bis(benzylidene) derivatives show inhibitory activity against the Dengue NS2B/NS3 protease, highlighting the role of aromatic substituents in enzyme targeting .
  • Pharmaceutical Intermediates : Bromobenzoyl and thiophene-substituted derivatives are used in synthesizing antipsychotic and antituberculosis agents, demonstrating the scaffold’s adaptability .

Example:

The synthesis of 1-(3-chloropropyl)-3,5-bis(4-methoxybenzylidene)piperidin-4-one involves:

  • Step 1: Claisen-Schmidt condensation of 4-piperidone with 4-methoxybenzaldehyde.
  • Step 2: Alkylation with 1-bromo-3-chloropropane (72% yield) .

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